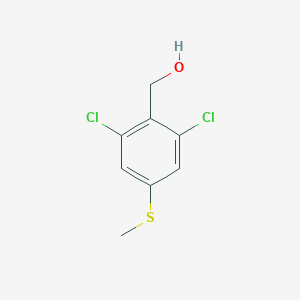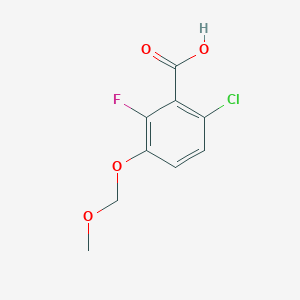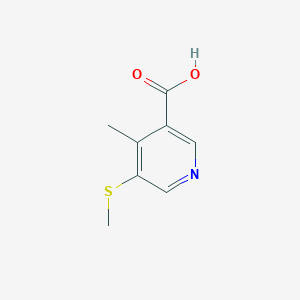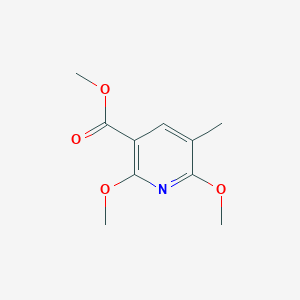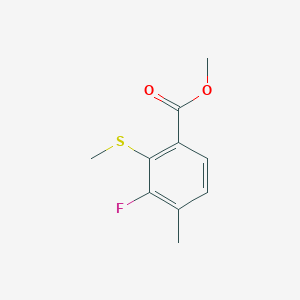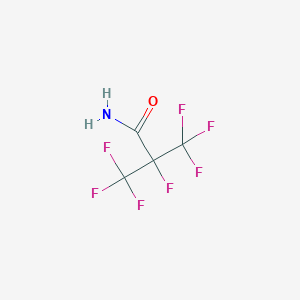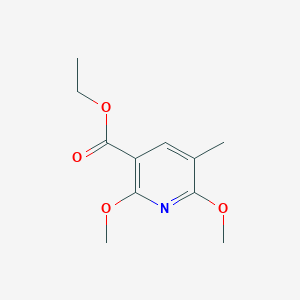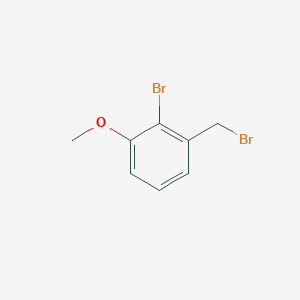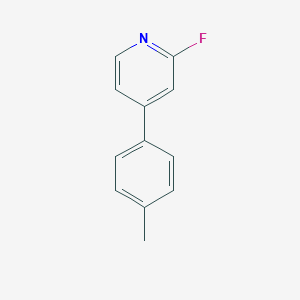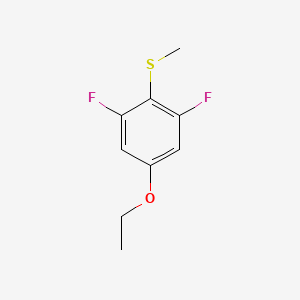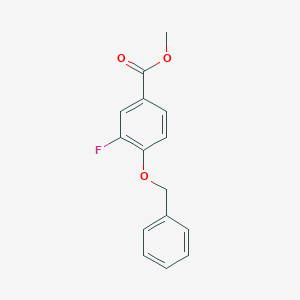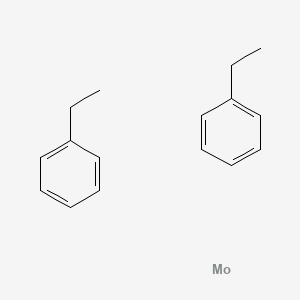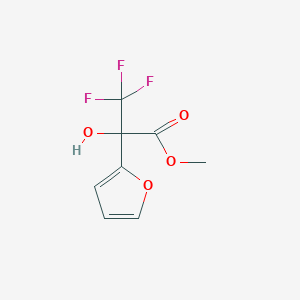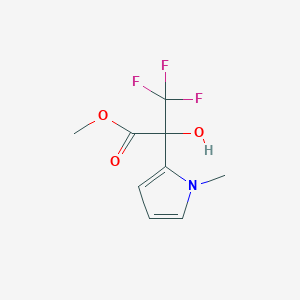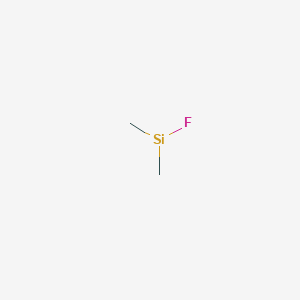
Dimethylfluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylfluorosilane, also known as difluorodimethylsilane, is a chemical compound with the molecular formula C₂H₆F₂Si. It is a derivative of silane, where two hydrogen atoms are replaced by fluorine atoms and two by methyl groups. This compound is known for its reactivity and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylfluorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with antimony trifluoride. The reaction proceeds as follows: [ \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{SbF}_3 \rightarrow \text{SiF}_2(\text{CH}_3)_2 + 2 \text{SbCl}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically involves the use of specialized equipment to handle the reactive and potentially hazardous materials involved.
Análisis De Reacciones Químicas
Types of Reactions: Dimethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ \text{SiF}_2(\text{CH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_3)_2 + 2 \text{HF} ]
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions but can be accelerated by the presence of acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are dimethylsilanediol and hydrogen fluoride.
Aplicaciones Científicas De Investigación
Dimethylfluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Research into its biological interactions is ongoing, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which dimethylfluorosilane exerts its effects is primarily through its reactivity with other chemical species. The silicon-fluorine bond is highly polar, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes to achieve desired transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Difluorosilane (SiH₂F₂): A simpler fluorosilane with two hydrogen atoms instead of methyl groups.
Trimethylfluorosilane (SiF(CH₃)₃): Contains three methyl groups and one fluorine atom.
Fluorosilane (SiHF₃): Contains three fluorine atoms and one hydrogen atom.
Uniqueness: Dimethylfluorosilane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other fluorosilanes. Its balanced reactivity makes it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
865-46-3 |
|---|---|
Fórmula molecular |
C2H7FSi |
Peso molecular |
78.16 g/mol |
Nombre IUPAC |
fluoro(dimethyl)silane |
InChI |
InChI=1S/C2H7FSi/c1-4(2)3/h4H,1-2H3 |
Clave InChI |
NZJOONTZXJXTOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)F |
SMILES canónico |
C[SiH](C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


